molecular formula C5H3Cl3S B14497726 1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne CAS No. 62897-11-4

1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne

Cat. No.: B14497726
CAS No.: 62897-11-4
M. Wt: 201.5 g/mol
InChI Key: YTLZDXWUVIKGBN-UHFFFAOYSA-N
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Description

1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne is an organic compound with the molecular formula C5H5Cl3S It is characterized by the presence of three chlorine atoms, a methylsulfanyl group, and a but-1-en-3-yne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of advanced separation techniques such as distillation and crystallization is common to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne involves its interaction with molecular targets through its reactive functional groups. The chlorine atoms and the methylsulfanyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2-Trichloro-4-(methylsulfanyl)but-1-ene
  • 1,1,2-Trichloro-4-(methylsulfanyl)but-1-yne
  • 1,1,2-Trichloro-4-(ethylsulfanyl)but-1-en-3-yne

Uniqueness

1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne is unique due to the presence of both chlorine atoms and a methylsulfanyl group on a but-1-en-3-yne backbone.

Properties

CAS No.

62897-11-4

Molecular Formula

C5H3Cl3S

Molecular Weight

201.5 g/mol

IUPAC Name

1,1,2-trichloro-4-methylsulfanylbut-1-en-3-yne

InChI

InChI=1S/C5H3Cl3S/c1-9-3-2-4(6)5(7)8/h1H3

InChI Key

YTLZDXWUVIKGBN-UHFFFAOYSA-N

Canonical SMILES

CSC#CC(=C(Cl)Cl)Cl

Origin of Product

United States

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